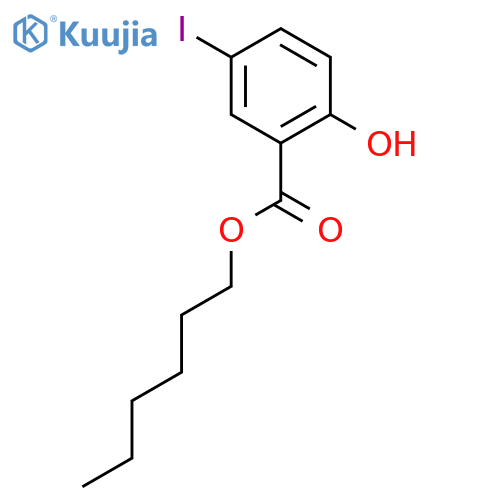

Cas no 15125-93-6 (Hexyl 2-hydroxy-5-iodobenzoate)

15125-93-6 structure

商品名:Hexyl 2-hydroxy-5-iodobenzoate

Hexyl 2-hydroxy-5-iodobenzoate 化学的及び物理的性質

名前と識別子

-

- Hexyl 2-hydroxy-5-iodobenzoate

- LogP

- AKOS015843138

- 15125-93-6

- A809148

- DTXSID70661187

- DB-063892

- Hexyl2-hydroxy-5-iodobenzoate

-

- インチ: InChI=1S/C13H17IO3/c1-2-3-4-5-8-17-13(16)11-9-10(14)6-7-12(11)15/h6-7,9,15H,2-5,8H2,1H3

- InChIKey: IRVINRLXYQRBMV-UHFFFAOYSA-N

- ほほえんだ: CCCCCCOC(=O)C1=C(C=CC(=C1)I)O

計算された属性

- せいみつぶんしりょう: 348.02181

- どういたいしつりょう: 348.02224g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 7

- 複雑さ: 233

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 6.4

- トポロジー分子極性表面積: 46.5Ų

じっけんとくせい

- PSA: 46.53

Hexyl 2-hydroxy-5-iodobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM152744-5g |

hexyl 2-hydroxy-5-iodobenzoate |

15125-93-6 | 95% | 5g |

$626 | 2023-01-09 | |

| Alichem | A019093333-1g |

Hexyl 2-hydroxy-5-iodobenzoate |

15125-93-6 | 95% | 1g |

400.00 USD | 2021-06-17 | |

| Ambeed | A995323-1g |

Hexyl 2-hydroxy-5-iodobenzoate |

15125-93-6 | 95+% | 1g |

$185.0 | 2024-04-23 | |

| Crysdot LLC | CD12139345-5g |

Hexyl 2-hydroxy-5-iodobenzoate |

15125-93-6 | 95+% | 5g |

$662 | 2024-07-23 |

Hexyl 2-hydroxy-5-iodobenzoate 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

2. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

15125-93-6 (Hexyl 2-hydroxy-5-iodobenzoate) 関連製品

- 15125-91-4(Pentyl 2-hydroxy-5-iodobenzoate)

- 15125-86-7(Propyl 2-hydroxy-5-iodobenzoate)

- 15125-89-0(Butyl 2-hydroxy-5-iodobenzoate)

- 15206-70-9(Isobutyl 2-hydroxy-5-iodobenzoate)

- 15125-84-5(Ethyl 2-hydroxy-5-iodobenzoate)

- 15125-92-5(Isopentyl 2-hydroxy-5-iodobenzoate)

- 1131605-47-4(Cyclohexyl 2-hydroxy-5-iodobenzoate)

- 15125-87-8(Isopropyl 2-hydroxy-5-iodobenzoate)

- 56529-83-0(Benzyl 2-hydroxy-5-iodobenzoate)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15125-93-6)Hexyl 2-hydroxy-5-iodobenzoate

清らかである:99%

はかる:1g

価格 ($):166.0